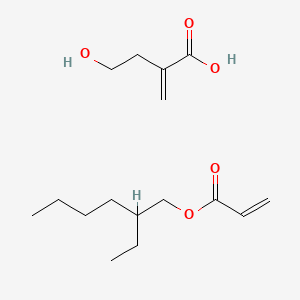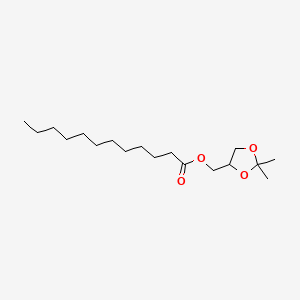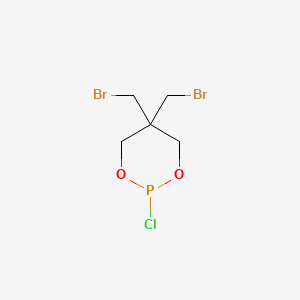![molecular formula C8H8N2 B14669276 1H-Pyrrolo[1,2-A][1,4]diazepine CAS No. 42736-79-8](/img/structure/B14669276.png)
1H-Pyrrolo[1,2-A][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[1,2-A][1,4]diazepine is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-A][1,4]diazepine typically involves the construction of the diazepine ring onto a pre-existing pyrrole framework. One common method includes the annulation of the diazepine ring to the pyrrole fragment through a series of reactions. For instance, the reductive cyclization of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde in ethanol at room temperature can lead to the formation of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-A][1,4]diazepine .
Industrial Production Methods: Industrial synthesis methods for this compound often involve multi-step processes that ensure high yield and purity. One such method includes the preparation of 4,5-dihydro-1H,3H-pyrrolo[1,2-A][1,4]diazepine-2,4-dicarboxylic acid-2-tert-butyl ester through a series of steps involving acetonitrile, potassium carbonate, benzylamine, sodium borohydride, and palladium-carbon catalysis .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[1,2-A][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Oxidative conditions can be employed to modify the functional groups attached to the diazepine ring.
Reduction: Reductive cyclization, as mentioned earlier, is a key step in the synthesis of this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reductive cyclization of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde results in the formation of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-A][1,4]diazepine .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to interact with DNA, leading to antiproliferative effects against cancer cells . The precise molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1H-Pyrrolo[1,2-A][1,4]diazepine can be compared with other similar compounds, such as:
Pyrrolo[1,2-A][1,3]diazepine: This compound also features a fused pyrrole and diazepine ring but differs in the position of the nitrogen atoms within the diazepine ring.
Pyrrolo[2,1-C][1,4]benzodiazepine: This compound includes an additional benzene ring fused to the diazepine ring, which can alter its chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which contribute to its diverse range of applications and biological activities.
Propiedades
Número CAS |
42736-79-8 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1H-pyrrolo[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C8H8N2/c1-3-8-7-9-4-2-6-10(8)5-1/h1-6H,7H2 |
Clave InChI |
DTTFWGKIBWXQHA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CN2C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
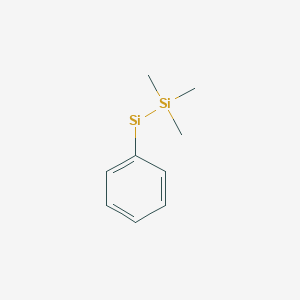
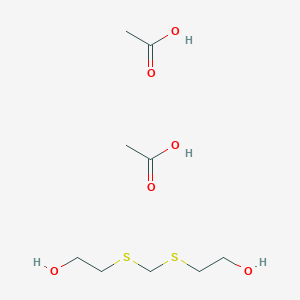

![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)

